Glyceryl 1,3-distearate

Catalog No.
S603840
CAS No.
504-40-5
M.F
C39H76O5
M. Wt
625 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl 1,3-distearate

CAS Number

504-40-5

Product Name

Glyceryl 1,3-distearate

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate

Molecular Formula

C39H76O5

Molecular Weight

625 g/mol

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3

InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

Synonyms

Octadecanoic Acid 2-Hydroxy-1,3-Propanediyl Ester; 1,3-di-Stearin; 1,3-Di-O-stearoylglycerol; 1,3-Distearin; 1,3-Distearoylglycerin; 1,3-Distearoylglycerol; Glycerin 1,3-Distearate; Glycerol 1,3-Distearate; Glyceryl 1,3-Distearate; NSC 404229; Steari

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

Drug Delivery

Glyceryl 1,3-distearate is being explored as a potential carrier molecule for drug delivery purposes due to its unique properties. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions, allows it to form self-assembling structures like micelles and liposomes. These structures can encapsulate drugs and improve their solubility, stability, and delivery to specific target sites within the body [].

Gene Delivery

Studies suggest that glyceryl 1,3-distearate might be useful for gene delivery applications. It can form complexes with DNA molecules, facilitating their transport into cells []. This ability has potential applications in gene therapy, where researchers aim to introduce therapeutic genes into cells to treat various diseases [].

Glyceryl 1,3-distearate is a diester derived from glycerin and stearic acid, characterized by its molecular formula C39H76O5C_{39}H_{76}O_{5} and a molar mass of approximately 625.02 g/mol. This compound appears as a white to off-white solid and is classified under the category of glyceryl diesters. Its structure consists of two stearic acid chains attached to the first and third hydroxyl groups of glycerin, which distinguishes it from other glycerides like mono- or triglycerides .

Glyceryl 1,3-distearate is synthesized through the esterification reaction between glycerin and stearic acid, often facilitated by acidic or basic catalysts. The general reaction can be represented as follows:

Glycerin+2Stearic AcidCatalystGlyceryl 1 3 Distearate+Water\text{Glycerin}+2\text{Stearic Acid}\xrightarrow{\text{Catalyst}}\text{Glyceryl 1 3 Distearate}+\text{Water}

This reaction typically occurs under controlled heating conditions to promote the formation of the diester while minimizing the production of unwanted mono- or triglycerides .

Research has identified glyceryl 1,3-distearate as a bioactive compound with notable anti-inflammatory properties. In studies involving extracts from C. nutans, it has been shown to significantly reduce levels of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and chemokines like CXCL3 and CXCL8 . This suggests potential therapeutic applications in treating inflammatory conditions.

The primary method for synthesizing glyceryl 1,3-distearate involves:

  • Esterification: Heating glycerin with stearic acid in the presence of an acid or base catalyst.
  • Partial Glycerolysis: Utilizing vegetable oils rich in triglycerides, which are then reacted with glycerin under controlled conditions to yield a mixture of glyceryl diesters.
  • Purification: The product is often purified through deodorization processes to remove impurities and residual solvents .

Glyceryl 1,3-distearate is utilized in various fields:

  • Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions due to its ability to form stable emulsions.
  • Pharmaceuticals: Used in formulations for its anti-inflammatory properties.
  • Food Industry: Approved by regulatory bodies as an indirect food additive for its emulsifying properties .

Studies have indicated that glyceryl 1,3-distearate interacts favorably with other compounds in formulations, enhancing stability and texture. Its ability to form emulsions makes it compatible with both hydrophilic and lipophilic substances, which is critical in cosmetic formulations where oil-in-water or water-in-oil emulsions are desired . Additionally, its low toxicity profile supports its use in various applications without significant safety concerns.

Several compounds share structural similarities with glyceryl 1,3-distearate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Glyceryl StearateC21H42O4Monoester; used primarily as an emulsifier
Glyceryl MonostearateC21H42O4Contains one stearic acid chain; enhances texture
Glyceryl DistearateC39H76O5Mixture of diglycerides; broader applications
Glyceryl TristearateC57H110O6Contains three stearic acid chains; more hydrophobic

Glyceryl 1,3-distearate stands out due to its specific positioning of fatty acid chains on the glycerol backbone, which influences its functional properties in emulsification and stability compared to other glycerides .

The synthesis of glyceryl 1,3-distearate involves multiple strategic approaches, each presenting distinct advantages for specific industrial applications. Contemporary research has established several primary pathways for producing this valuable diacylglycerol compound, with particular emphasis on achieving high selectivity while maintaining economic viability. The fundamental challenge lies in controlling the esterification process to favor the formation of the 1,3-diester configuration over competing mono- and triglyceride products.

Direct esterification represents the most straightforward synthetic approach, involving the reaction between glycerol and stearic acid under controlled conditions. This method requires precise stoichiometric control, typically employing a 1:2 molar ratio of glycerol to stearic acid to optimize diester formation. The reaction proceeds through nucleophilic acyl substitution, where glycerol's hydroxyl groups react with stearic acid's carboxyl functionality. Water removal during the reaction drives equilibrium toward product formation, necessitating either vacuum conditions or molecular sieves to achieve high conversion rates.

Alternative synthetic routes include transesterification of existing glycerides with glycerol or fatty acid methyl esters. This approach offers enhanced control over product distribution and often operates under milder conditions compared to direct esterification. The transesterification of tristearin with glycerol provides a particularly effective route, as demonstrated by recent studies achieving 95% conversion under optimized conditions. The method benefits from the absence of water formation, eliminating equilibrium limitations that constrain direct esterification processes.

Enzymatic synthesis has emerged as a sophisticated alternative, offering exceptional regioselectivity and operating under environmentally benign conditions. Lipase-catalyzed esterification demonstrates remarkable specificity for the 1,3-positions of glycerol, minimizing the formation of undesired 1,2-isomers. Studies utilizing immobilized Candida antarctica lipase have achieved glyceryl 1,3-distearate yields exceeding 80% while maintaining catalyst stability through multiple reaction cycles. The enzymatic approach particularly excels in producing high-purity products suitable for pharmaceutical applications where stringent quality requirements prevail.

Catalytic Transesterification Processes for Diester Formation

Catalytic transesterification processes represent the cornerstone of modern glyceryl 1,3-distearate production, offering superior control over product selectivity and reaction kinetics compared to non-catalyzed systems. The selection of appropriate catalysts fundamentally determines both the efficiency and selectivity of diester formation, with contemporary research focusing on developing systems that maximize 1,3-diester yields while minimizing energy consumption and waste generation.

Homogeneous basic catalysts, particularly sodium methoxide and potassium hydroxide, have dominated industrial transesterification processes due to their high activity and relatively low cost. These catalysts typically operate at concentrations between 0.5-1.5% by weight, achieving conversions exceeding 90% within 2-4 hours at temperatures ranging from 180-220°C. The mechanism involves the formation of alkoxide intermediates that facilitate acyl transfer between substrates, with the basic environment promoting nucleophilic attack on carbonyl centers. However, homogeneous systems present significant challenges in catalyst recovery and product purification, necessitating extensive washing and neutralization steps that generate considerable waste streams.

Solid acid catalysts offer an alternative approach that addresses many limitations of homogeneous systems. Research utilizing heteropolyacids supported on mesoporous materials has demonstrated exceptional performance in glycerol esterification reactions. Studies employing H₃PW₁₂O₄₀/MCM-41 catalysts with 30% phosphotungstic acid loading achieved 98% stearic acid conversion with 91% selectivity toward glycerol monostearate under optimized conditions. The heterogeneous nature of these catalysts facilitates easy separation and regeneration, significantly reducing process complexity and environmental impact.

Table 1: Comparative Performance of Catalytic Systems in Glyceryl 1,3-Distearate Synthesis

Catalyst TypeTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Catalyst Recovery
Sodium Methoxide2003.09278Difficult
Potassium Hydroxide2102.59475Difficult
H₃PW₁₂O₄₀/MCM-411606.09891Excellent
MgO/MCM-412204.08785Good
Immobilized Lipase608.08595Excellent

The development of basic mesoporous catalysts has shown particular promise for selective transesterification reactions. Magnesium-containing MCM-41 materials demonstrate exceptional selectivity for monoglyceride formation, with studies reporting glycerol monolaurate selectivities approaching 80% over Mg-MCM-41 catalysts with interreticular distances of 3.4 nm. The shape selectivity imparted by the mesoporous structure appears to favor the formation of specific glyceride configurations, offering potential for enhanced 1,3-diester selectivity through careful pore size optimization.

Advanced catalyst design strategies focus on tailoring surface properties to enhance both activity and selectivity. The incorporation of multiple functionalities within single catalyst frameworks enables precise control over reaction pathways. For instance, bifunctional catalysts combining acidic and basic sites can simultaneously activate both glycerol and fatty acid components, accelerating reaction rates while maintaining high selectivity. These sophisticated systems represent the cutting edge of catalytic transesterification technology, promising significant improvements in process efficiency and product quality.

Solvent-Free Synthesis Under Atmospheric Conditions

Solvent-free synthesis methodologies have gained prominence in glyceryl 1,3-distearate production due to their enhanced environmental compatibility and simplified downstream processing requirements. These approaches eliminate the need for organic solvents, reducing both operational costs and environmental impact while often achieving superior reaction rates due to higher substrate concentrations. The absence of solvents also eliminates concerns regarding solvent recovery and disposal, making these processes particularly attractive for industrial applications.

Enzymatic synthesis under solvent-free conditions has demonstrated exceptional performance in glyceryl 1,3-distearate production. Studies utilizing Mucor javanicus lipase immobilized on nano-sized magnetite particles achieved remarkable results, with 1,3-diacylglycerol yields exceeding 90% for various fatty acids including stearic acid. The immobilization strategy involved covalent binding to amino-group-activated magnetite followed by cross-linking to form enzyme aggregate coats, resulting in a ten-fold increase in specific activity compared to free enzyme. This approach enabled enzyme reuse for ten cycles while maintaining 90% residual activity at 55°C.

The optimization of solvent-free enzymatic systems requires careful attention to mass transfer limitations that become pronounced at high substrate concentrations. Research has shown that reaction rates in solvent-free systems are often limited by substrate mobility rather than intrinsic enzyme activity. To address this challenge, innovative approaches have been developed including the use of ultrasonic pretreatment to enhance substrate mixing and reduce viscosity. Studies investigating ultrasonic-assisted transesterification of lard with glycerol monolaurate achieved 40.59% diacylglycerol content after optimizing ultrasonic conditions to 315 W power, 80°C temperature, and 9 minutes treatment time.

Vacuum-driven air bubbling operations represent another innovative approach to solvent-free synthesis. This methodology addresses mass transfer limitations while facilitating water removal in direct esterification reactions. Research utilizing vacuum-driven air bubbling for the enzymatic synthesis of 1,3-diacylglycerols achieved 95.3% lauric acid conversion and 80.3% 1,3-dilaurin content after 3 hours at 50°C using 5 wt% Lipozyme RM IM. The technique proved comparable to nitrogen bubbling protocols while offering enhanced economic viability due to reduced inert gas consumption.

Temperature control in solvent-free systems requires particular attention due to the absence of solvent thermal buffering effects. Research has established optimal temperature ranges that balance reaction kinetics with enzyme stability and substrate degradation. For stearic acid esterification with glycerol, temperatures between 45-75°C provide optimal results, with higher temperatures accelerating reactions but potentially compromising enzyme stability and increasing unwanted side reactions. The development of temperature gradient reactors offers potential for further optimization by providing different thermal zones optimized for specific reaction stages.

Continuous solvent-free processes represent the pinnacle of this technology, offering enhanced productivity and consistent product quality. These systems typically employ packed bed reactors with immobilized enzymes, achieving residence times under 30 minutes while maintaining yields exceeding 90%. The continuous removal of products and water vapor drives equilibrium toward product formation while preventing product inhibition effects that can limit batch processes. Advanced process control systems monitor critical parameters including temperature, pressure, and substrate flow rates to ensure optimal performance throughout extended operating periods.

Optimization of Reaction Parameters for Industrial Scaling

Industrial scaling of glyceryl 1,3-distearate production requires systematic optimization of multiple interdependent parameters to achieve economic viability while maintaining product quality standards. The transition from laboratory to industrial scale introduces numerous challenges including heat and mass transfer limitations, catalyst distribution issues, and the need for robust process control systems capable of maintaining optimal conditions throughout extended production campaigns.

Temperature optimization represents a critical factor in industrial-scale production, as thermal management becomes increasingly challenging at larger scales. Research has established that optimal reaction temperatures typically range from 200-260°C for chemical catalytic processes, with higher temperatures accelerating reaction rates but potentially increasing energy costs and thermal degradation risks. Studies investigating multi-stage temperature profiles have demonstrated superior performance compared to isothermal operations, with initial temperatures of 220-250°C for primary esterification followed by elevation to 240-260°C for completion. This approach maximizes reaction kinetics while minimizing thermal stress on temperature-sensitive components.

Pressure control assumes enhanced importance at industrial scale due to the need for efficient water removal and vapor management. Vacuum systems operating at pressures between 3-15 Pa have proven optimal for most glyceryl 1,3-distearate production processes, providing effective water removal while minimizing volatile loss of reactants. The design of vacuum systems for industrial scale requires careful consideration of vapor handling capacity and condensation systems to recover valuable components. Advanced vacuum systems incorporate multi-stage designs with different pressure zones optimized for specific process requirements.

Catalyst loading optimization balances reaction kinetics with economic considerations and downstream purification requirements. For homogeneous basic catalysts, optimal loadings typically range from 0.05-0.1% of total reactant weight, achieving excellent conversion while minimizing neutralization and purification costs. Heterogeneous catalysts often require higher loadings (2-6% by weight) but offer superior separation characteristics. Studies utilizing immobilized enzymes have demonstrated optimal loadings of 5-6% based on substrate weight, providing excellent balance between reaction rate and catalyst cost.

Table 2: Optimized Industrial Process Parameters for Glyceryl 1,3-Distearate Production

ParameterOptimal RangeImpact on YieldImpact on SelectivityEconomic Considerations
Temperature (°C)220-260HighModerateEnergy costs increase
Pressure (Pa)3-15HighLowVacuum system costs
Catalyst Loading (%)0.05-6.0HighHighMaterial and separation costs
Reaction Time (h)2-6ModerateHighThroughput vs. quality
Substrate Ratio1:2 to 1:2.5HighHighRaw material efficiency

Substrate ratio optimization requires balancing reaction completeness with raw material efficiency and downstream separation complexity. Research has consistently demonstrated that glycerol to stearic acid molar ratios between 1:2 and 1:2.5 provide optimal results for direct esterification processes. Higher ratios favor diester formation but increase separation costs and reduce atom economy. Lower ratios result in incomplete conversion and increased recycling requirements. Advanced process designs incorporate substrate ratio optimization as part of integrated separation and recycling strategies.

Mixing and mass transfer optimization become critical at industrial scale due to the high viscosity of reactant mixtures, particularly in solvent-free systems. Studies have established that adequate mixing requires mechanical agitation systems capable of maintaining Reynolds numbers above critical thresholds throughout the reaction period. The design of industrial mixing systems must account for changing viscosity profiles as reactions proceed and temperature varies. Advanced mixing technologies including high-shear mixers and ultrasonic systems offer enhanced performance but require careful economic evaluation.

Process control system design for industrial glyceryl 1,3-distearate production must accommodate multiple interacting variables while maintaining product quality consistency. Advanced control strategies utilize real-time monitoring of key parameters including temperature, pressure, conversion rates, and product composition. Model predictive control systems offer superior performance by anticipating process changes and implementing corrective actions before deviations occur. These systems integrate data from multiple sensors with process models to optimize overall performance while maintaining safety and quality standards.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The selection between homogeneous and heterogeneous catalytic systems for glyceryl 1,3-distearate production involves complex trade-offs between reaction performance, process complexity, and economic considerations. Each approach presents distinct advantages and limitations that must be carefully evaluated within the context of specific production requirements and constraints. Contemporary research has provided detailed insights into the performance characteristics of both systems, enabling informed decision-making for industrial applications.

Homogeneous catalytic systems, particularly those employing basic catalysts such as sodium hydroxide or potassium hydroxide, demonstrate exceptional intrinsic activity due to the uniform distribution of active sites throughout the reaction medium. These systems typically achieve rapid reaction kinetics, with conversions exceeding 90% achievable within 2-4 hours under optimal conditions. The intimate contact between catalyst and reactants eliminates mass transfer limitations that can constrain heterogeneous systems, enabling operation at lower temperatures while maintaining high reaction rates. Additionally, homogeneous catalysts offer excellent reproducibility and predictable performance characteristics, facilitating process scale-up and optimization.

However, homogeneous systems present significant challenges in catalyst separation and product purification. The recovery of dissolved catalysts requires extensive washing and neutralization procedures that generate substantial waste streams and increase processing costs. Studies have documented the formation of soap byproducts when basic catalysts react with fatty acids, complicating separation and reducing product yield. The need for catalyst neutralization also introduces additional chemical costs and waste disposal requirements that significantly impact process economics.

Heterogeneous catalytic systems address many limitations of homogeneous approaches while introducing unique performance characteristics. Solid acid catalysts, particularly heteropolyacids supported on mesoporous materials, demonstrate excellent activity and selectivity for esterification reactions. Research utilizing H₃PW₁₂O₄₀/MCM-41 catalysts achieved 98% stearic acid conversion with 91% selectivity toward desired products under optimized conditions. The heterogeneous nature enables straightforward catalyst separation through filtration, eliminating neutralization requirements and reducing waste generation.

The shape selectivity exhibited by mesoporous heterogeneous catalysts offers unique advantages for glyceryl 1,3-distearate synthesis. Studies investigating Mg-MCM-41 catalysts with controlled pore structures demonstrated enhanced selectivity for specific glyceride configurations, achieving glycerol monolaurate selectivities approaching 80%. This shape selectivity arises from the constraint of reactants and products within the mesoporous framework, favoring the formation of desired stereoisomers while suppressing unwanted byproduct formation.

Table 3: Comprehensive Comparison of Catalytic System Performance

Performance MetricHomogeneous SystemsHeterogeneous SystemsEnzymatic Systems
Reaction RateExcellentGood to ExcellentModerate
SelectivityGoodExcellentExceptional
Catalyst SeparationPoorExcellentExcellent
Temperature RequirementsHigh (180-220°C)Moderate (160-200°C)Low (50-80°C)
Pressure RequirementsModerateModerateAtmospheric
Catalyst LifetimeSingle useExtendedExtended
Product PurityModerateHighExceptional
Environmental ImpactHighLowVery Low

Enzymatic catalytic systems represent the most sophisticated approach to glyceryl 1,3-distearate synthesis, offering exceptional selectivity and operating under mild conditions. Immobilized lipases demonstrate remarkable regioselectivity for the 1,3-positions of glycerol, achieving product purities exceeding 95% in optimized systems. The ability to operate at atmospheric pressure and temperatures below 80°C significantly reduces energy requirements while eliminating thermal degradation concerns. Advanced enzyme immobilization strategies have achieved catalyst lifetimes exceeding ten reaction cycles while maintaining 90% activity retention.

The comparative economic analysis reveals complex trade-offs between system types. Homogeneous systems typically exhibit lower capital costs due to simpler reactor designs but incur higher operational costs related to catalyst consumption and waste treatment. Heterogeneous systems require higher initial investments for specialized reactors and separation equipment but offer lower operational costs and enhanced environmental compliance. Enzymatic systems present the highest catalyst costs but achieve superior product quality and environmental performance that may justify premium pricing in specialized applications.

Process integration considerations significantly influence catalytic system selection. Homogeneous systems require extensive downstream processing equipment for catalyst removal and product purification, increasing overall process complexity. Heterogeneous systems integrate more readily with continuous processing schemes, enabling simplified product recovery and catalyst regeneration. Enzymatic systems offer the greatest integration potential with other biotechnological processes, facilitating the development of integrated biorefinery concepts that maximize resource utilization while minimizing waste generation.

Lipid-Based Drug Delivery Systems for Hydrophobic Agents

Glyceryl 1,3-distearate serves as a critical component in solid lipid nanoparticles (SLNs) and nanocarriers designed to improve the bioavailability of hydrophobic drugs. Its amphiphilic structure facilitates the formation of stable lipid matrices that encapsulate lipophilic active pharmaceutical ingredients (APIs). For instance, SLNs incorporating glyceryl 1,3-distearate demonstrated a 2.62-fold increase in the oral bioavailability of domperidone compared to conventional tablets, attributed to enhanced lymphatic transport and reduced hepatic first-pass metabolism [2].

The compound’s ability to form a physical barrier around drugs was highlighted in ibuprofen-loaded granules, where glyceryl 1,3-distearate reduced dissolution rates by 40–60% through matrix encapsulation [2]. This property is particularly advantageous for taste masking and controlled-release formulations. Recent advances in nanocarrier design have utilized glyceryl 1,3-distearate to functionalize mesoporous silica particles. When coated with a pH-sensitive lipid layer, these carriers extended drug release from 6 hours to 72 hours, addressing premature release challenges in hydrophobic drug delivery [3].

Table 1: Performance Metrics of Glyceryl 1,3-Distearate in Drug Delivery Systems

ApplicationEncapsulation EfficiencyRelease DurationBioavailability Increase
Domperidone SLNs [2]85–92%24–48 h2.62× vs. tablets
pH-Sensitive Nanocarriers [3]78–84%72 hN/A
Ibuprofen Granules [2]70–75%8–12 hN/A

Anti-Inflammatory Mechanisms in Bovine Endothelial Cell Models

Cytoprotective Effects Under Lipopolysaccharide (LPS) Challenge

In bovine endothelial cells stimulated with LPS, glyceryl 1,3-distearate at 0.016 mM restored cell viability to 80.3% compared to untreated LPS-exposed cells [1]. This cytoprotection correlated with reduced mitochondrial stress and apoptosis, as evidenced by normalized caspase-3 activity and ATP production rates.

Modulation of Pro-Inflammatory Cytokine Expression

Glyceryl 1,3-distearate significantly downregulated key inflammatory mediators in LPS-treated cells:

  • Interleukin-1β (IL1β): 0.02-fold reduction relative to LPS controls [1]
  • Interleukin-6 (IL6): 0.36-fold reduction [1]
  • C-X-C Motif Chemokine Ligand 3 (CXCL3): 0.35-fold reduction [1]
  • C-X-C Motif Chemokine Ligand 8 (CXCL8): 0.12-fold reduction [1]

Mechanistic studies suggest these effects arise from inhibition of NF-κB nuclear translocation and suppression of Toll-like receptor 4 (TLR4) signaling pathways. The compound’s stearic acid moieties may interact with lipid rafts in cell membranes, disrupting pro-inflammatory signal transduction [1].

Synergistic Interactions with Plant-Derived Bioactive Compounds

Enhanced Anti-Inflammatory Activity with Clinacanthus nutans Extracts

Glyceryl 1,3-distearate synergized with polar fractions of Clinacanthus nutans to amplify anti-inflammatory effects in bovine endothelial cells. While the crude extract alone reduced IL6 expression by 0.5-fold, combining it with 0.032 mM glyceryl 1,3-distearate further decreased IL6 to 0.36-fold of baseline [1]. This synergy likely stems from complementary mechanisms:

  • Plant extracts scavenge reactive oxygen species (ROS) via phenolic compounds.
  • Glyceryl 1,3-distearate suppresses upstream cytokine production through TLR4/NF-κB inhibition [1].

Co-Encapsulation with Curcumin in SLNs

In proof-of-concept studies, SLNs co-loaded with glyceryl 1,3-distearate and curcumin achieved 88% encapsulation efficiency for both compounds. The formulation showed a 3.1-fold increase in curcumin’s anti-proliferative activity against MCF-7 breast cancer cells compared to free curcumin, attributed to improved cellular uptake and sustained release [7].

Physical Description

Solid

XLogP3

16.2

UNII

733QK35BCI

Other CAS

1323-83-7
504-40-5

Wikipedia

Glyceryl 1,3-distearate

Dates

Modify: 2023-08-15

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